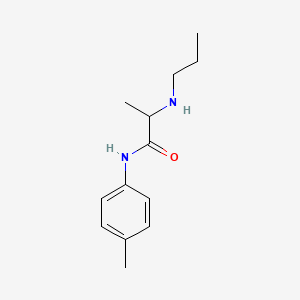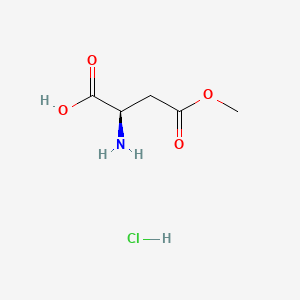
10-O-甲基原皂角苷 B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-O-Methylprotosappanin B is a protosappanin . It is a natural product derived from plants, specifically from the Leguminosae family and Caesalpinia sappan L . Its molecular weight is 318.32 and its formula is C17H18O6 .
Molecular Structure Analysis
The molecular structure of 10-O-Methylprotosappanin B is represented by the SMILES string: OC1=CC2=C (C=C1)C3=C (C=C (OC)C (O)=C3)CC (O) (CO)CO2 . This indicates the presence of oxygen, carbon, and hydrogen atoms in its structure. For a detailed molecular structure analysis, specialized software or resources that can interpret and visualize this SMILES string may be needed.
Physical And Chemical Properties Analysis
10-O-Methylprotosappanin B has a molecular weight of 318.32 and its formula is C17H18O6 . The search results do not provide further information about its physical and chemical properties. For a comprehensive analysis of these properties, more specific resources or databases may be needed.
科学研究应用
Antitumor Effects
10-O-Methylprotosappanin B has been found to have significant antitumor effects. It has been shown to reduce the viability of human bladder cancer T24 cells and mouse bladder cancer BTT cells in a time-dependent manner . It also significantly inhibited the growth of the human colon cancer cell lines HCT-116 and SW-480 . In addition, it resulted in complete inhibition of tumor formation in KM mice .
Apoptosis Promotion
This compound promotes apoptosis in cancer cells. It has been shown to cause concentration-dependent increases in T24 and 5637 cell apoptosis . This means that it can trigger the programmed cell death that is often defective in cancer cells .
Cell Cycle Arrest
10-O-Methylprotosappanin B can cause G1 cell cycle arrest in human bladder cancer cells . This means that it can stop the cells from progressing through the cell cycle, which is a series of events that lead to cell division . By stopping the cell cycle, it can prevent the cells from dividing and thus inhibit the growth of the cancer .
Inhibition of Cell Proliferation
It has been found to inhibit the proliferation of T24 and 5637 human bladder cancer cells in a concentration-dependent manner . This means that it can prevent the cells from multiplying, which is a key feature of cancer .
5. Modulation of Genes Involved in the Cell Cycle Research has shown that 10-O-Methylprotosappanin B can modulate a number of genes involved in the cell cycle . This means that it can influence the expression of these genes, which can in turn affect the progression of the cell cycle .
Potential Use in Chemotherapy
Given its antitumor effects and its ability to promote apoptosis and inhibit cell proliferation, 10-O-Methylprotosappanin B could potentially be used in chemotherapy . Its effects on the cell cycle and gene expression also suggest that it could be used in combination with other drugs to enhance their effectiveness .
安全和危害
作用机制
Target of Action
10-O-Methylprotosappanin B is a protosappanin . .
Pharmacokinetics
It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability.
Action Environment
It is recommended to store the compound at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.
属性
IUPAC Name |
10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBIWBGTEYMVRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)
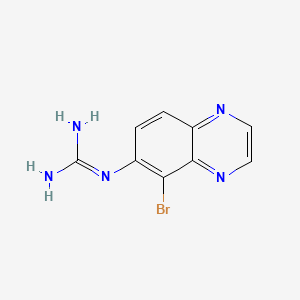
![(13S,17r)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B591246.png)
![[(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591250.png)
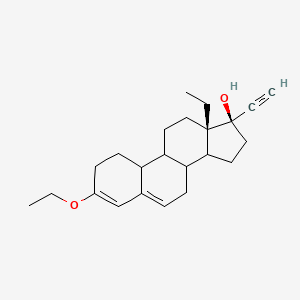
![(4R)-4-[(5R,7R,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-7-hydroxy-10,13-dimethyl-3-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoicacid](/img/structure/B591253.png)
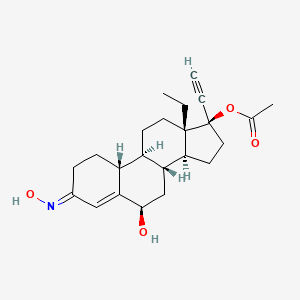
![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)
![Formaldehyde, polymer with 4,4/'-(1-methylethylidene)bis[phenol], 2,2/'-[(1-methylethylidene) bis(4,](/img/no-structure.png)
